

Chemical structure and properties of Cephaloridine hydrate

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Compound of Interest		
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An In-depth Technical Guide to Cephaloridine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile of **Cephaloridine hydrate**. Detailed experimental protocols for its analysis and evaluation are also presented to support research and development activities.

Chemical Structure and Properties

Cephaloridine is a β -lactam antibiotic characterized by a cephem nucleus, a carboxyl group, and a pyridinium ring.[1] It uniquely exists as a zwitterion at physiological pH.[1] The hydrate form enhances its water solubility and stability.[2]

Chemical Structure:

IUPAC Name: (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3]



Molecular Formula (Hydrate): C19H19N3O5S2

CAS Number (Hydrate): 102039-86-1[4]

Physicochemical Properties of Cephaloridine:

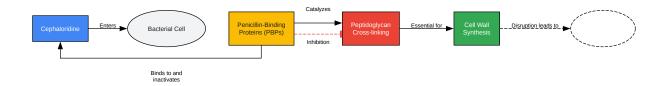
Property	Value	Reference(s)
Molecular Weight (Anhydrous)	415.48 g/mol	[1]
Molecular Weight (Hydrate)	433.50 g/mol	[4]
Melting Point	184 °C	
рКа	3.2	_
Solubility	Soluble in water (>20 g/L at 21 °C). Practically insoluble in most organic solvents.	[5]
Appearance	Crystals	
Optical Rotation	[α]D +47.7° (c = 1.25 in water)	_
UV max	239 nm (ε 15160), 252 nm (ε 13950)	

Stability: Aqueous solutions of Cephaloridine (20% w/v) are stable for four weeks at 4°C when protected from light.[5] Exposure to sunlight can cause discoloration.

Mechanism of Action

Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] [6] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.[4][6] The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4][6]





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Caption: Mechanism of action of Cephaloridine.

Antibacterial Spectrum

Cephaloridine is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) of Cephaloridine:

Bacterial Species	MIC (μg/mL)	Reference(s)
Staphylococcus aureus (penicillin-sensitive)	0.05 - 1	[4]
Staphylococcus aureus (penicillin-resistant)	0.05 - 1	[4]
Streptococcus pyogenes	0.05 - 1	[4]
Streptococcus pneumoniae	0.05 - 1	[4]
Corynebacterium diphtheriae	0.05 - 1	[4]
Clostridium septicum	0.05 - 1	[4]
Neisseria gonorrhoeae	≤ 10	[7]

Pharmacokinetics and Pharmacodynamics



Parameter	Value	Reference(s)
Absorption	Poorly absorbed from the GI tract; administered parenterally.	[6]
Protein Binding	10 - 20%	[6]
Half-life	60 - 90 minutes	[6]
Excretion	Approximately 75% is excreted unchanged in the urine, primarily via glomerular filtration.	[6]
Peak Plasma Concentration (0.5 g IM)	15 μg/mL	[6]
Peak Plasma Concentration (1 g IM)	30 μg/mL	[6]

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Cephaloridine Analysis

This protocol describes a method for the quantification of Cephaloridine in plasma.[4]

Methodology:

- Sample Preparation:
 - $\circ~$ To 100 μL of plasma, add 200 μL of cold methanol containing 0.1 M sodium acetate to precipitate proteins.
 - Vortex the mixture for 30 seconds.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Collect the supernatant for analysis.







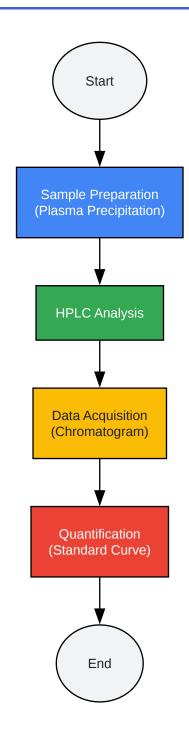
• Chromatographic Conditions:

- o Column: C-18 reverse-phase column.
- Mobile Phase: A mixture of 0.01 M sodium acetate and acetonitrile-methanol. The exact ratio should be optimized for the specific column and system.
- Flow Rate: 1.0 mL/min.
- o Detection: UV at 254 nm.
- Injection Volume: 20 μL.

· Quantification:

- Prepare a standard curve of Cephaloridine in drug-free plasma.
- Quantify the concentration of Cephaloridine in the samples by comparing their peak areas to the standard curve.





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Caption: HPLC analysis workflow for Cephaloridine.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

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This protocol outlines the broth microdilution method for determining the MIC of Cephaloridine against a bacterial strain.[1][8]

Methodology:

- Preparation of Cephaloridine Stock Solution:
 - Prepare a stock solution of Cephaloridine hydrate in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 - Dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Serial Dilution in Microtiter Plate:
 - Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate.
 - \circ Add 100 μ L of the Cephaloridine working solution (prepared from the stock to be twice the highest desired final concentration) to the first well of each row.
 - \circ Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard the final 100 μ L from the last well.
- Inoculation and Incubation:
 - $\circ~$ Add 100 μL of the diluted bacterial inoculum to each well, bringing the final volume to 200 $\mu L.$
 - Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

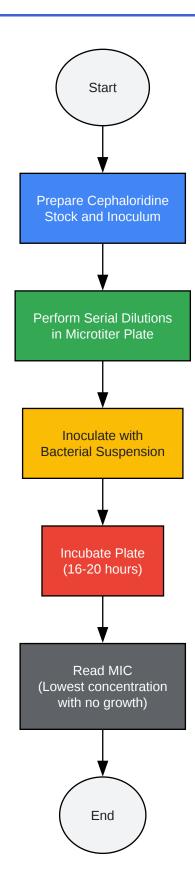
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- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is the lowest concentration of Cephaloridine at which there is no visible growth (turbidity) in the well.





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Caption: Broth microdilution MIC testing workflow.



Conclusion

Cephaloridine hydrate remains a significant compound for research in the field of antibacterial agents. This guide has provided a detailed overview of its chemical and biological properties, along with standardized protocols for its analysis. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the development and evaluation of antimicrobial therapies.

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